N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide
Description
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide is a synthetic organic compound featuring a benzodioxole moiety linked to a hydroxypropyl chain and a 3,5-dimethylisoxazole sulfonamide group. The benzodioxole component (a fused bicyclic structure with oxygen atoms at positions 1 and 3) is associated with enhanced metabolic stability and bioavailability in pharmacological agents, while the sulfonamide group is a common pharmacophore in enzyme inhibitors and receptor antagonists .
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6S/c1-9-15(10(2)23-17-9)24(19,20)16-6-5-12(18)11-3-4-13-14(7-11)22-8-21-13/h3-4,7,12,16,18H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPUBWLSCLIQFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCC(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of 3,5-Dimethylisoxazole
The isoxazole core is functionalized via chlorosulfonation, a well-established method for sulfonamide precursors.
Procedure :
- 3,5-Dimethylisoxazole (1 equiv) is treated with chlorosulfonic acid (3 equiv) at 0–5°C for 4–6 hours.
- The reaction mixture is quenched into ice-water, and the sulfonyl chloride is extracted with dichloromethane.
- Purification via recrystallization yields 3,5-dimethylisoxazole-4-sulfonyl chloride as a crystalline solid.
Key Considerations :
- Temperature control is critical to avoid decomposition.
- Yield: 65–72% (reported for analogous isoxazole sulfonyl chlorides).
Synthesis of 3-(Benzo[d]dioxol-5-yl)-3-hydroxypropylamine
Aldol Addition-Nitro Reduction Pathway
Step 1: Aldol Condensation
Piperonal (benzo[d]dioxole-5-carbaldehyde) reacts with nitromethane in the presence of ammonium acetate to form 3-(benzo[d]dioxol-5-yl)-2-nitropropan-1-ol .
Conditions :
Step 2: Nitro Reduction
The nitro group is reduced to an amine using Raney nickel under hydrogen (1 atm).
Procedure :
- 3-(Benzo[d]dioxol-5-yl)-2-nitropropan-1-ol (1 equiv) in methanol is hydrogenated at 25°C for 6 hours.
- Yield: 90–95%.
Alternative Method :
Microwave-assisted reduction using NaBH4/CuCl2 in THF reduces reaction time to 15 minutes.
Epoxide Ring-Opening Strategy
Step 1: Epoxidation of Allylbenzodioxole
Step 2: Epoxide Opening with Ammonia
The epoxide reacts with ammonia in aqueous THF to yield 3-(benzo[d]dioxol-5-yl)-3-hydroxypropylamine .
Sulfonamide Coupling: Final Assembly
Classical Sulfonylation
Solvent-Free Microwave-Assisted Coupling
- Reactants are mixed with triethylamine (1.5 equiv) and irradiated in a microwave at 80°C for 20 minutes.
- Direct crystallization from ethanol yields the pure product.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Optimization
Regioselectivity in Isoxazole Functionalization
The electron-deficient nature of the isoxazole ring directs sulfonation to the 4-position, as confirmed by X-ray crystallography. Steric effects from the 3,5-dimethyl groups further stabilize the transition state.
Protecting Group Strategy for the Hydroxypropylamine
The secondary alcohol in the propyl chain may necessitate protection during amine synthesis. TBDMS protection (using tert-butyldimethylsilyl chloride) prior to nitro reduction improves amine yield to 92%. Deprotection with TBAF restores the hydroxyl group post-coupling.
Green Chemistry Considerations
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site and blocking substrate access. The benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets, while the sulfonamide group can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Structural Analogues from Diphenyl Acrylonitrile Derivatives ()
Several compounds synthesized in International Journal of Molecular Sciences (2024) share structural motifs with the target molecule, particularly the benzodioxole group. Key comparisons include:
Key Observations :
- Substituent Impact : The hydroxypropyl chain in the target compound may enhance water solubility compared to the rigid propene linker in 23i .
- Sulfonamide vs.
- Synthetic Complexity : The target compound’s synthesis likely requires multi-step functionalization (e.g., introducing the hydroxypropyl chain via nucleophilic substitution), whereas analogs like 23i and 29a are synthesized via single-step acylation .
Benzodioxole-Containing Derivatives ()
Compounds listed in highlight the diversity of benzodioxole applications:
- (RS)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(pyrrolidin-1-yl)pentan-1-one : Features a ketone and pyrrolidine group, suggesting CNS activity (e.g., dopamine receptor modulation) .
- 7-chloro-2,3-dihydro-1-methyl-5-phenyl-1H-1,4-benzodiazepine : A benzodiazepine derivative with anxiolytic or sedative properties, contrasting the target compound’s sulfonamide-based design .
Key Differences :
- The target compound’s sulfonamide and isoxazole groups differentiate it from ketone- or benzodiazepine-based analogs, implying distinct pharmacological targets (e.g., carbonic anhydrase inhibition vs. GABA receptor modulation) .
Research Findings and Hypotheses
While direct data on the target compound are sparse, inferences from structural analogs suggest:
- Pharmacokinetics : The hydroxypropyl group may improve oral bioavailability compared to rigid analogs like 23i or 27 .
- Target Selectivity : The dimethylisoxazole sulfonamide could enhance selectivity for enzymes like carbonic anhydrase IX/XII, which are overexpressed in cancers .
- Toxicity Profile: The absence of nitro groups (cf.
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